Bienvenue dans la boutique en ligne BenchChem!

Flufenamic Acid-d4

LC-MS/MS Bioanalysis Pharmacokinetics

Flufenamic Acid-d4 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of Flufenamic Acid, providing a definitive +4 Da mass shift to eliminate matrix interference and ensure regulatory-grade PK data. Unlike unlabeled Flufenamic Acid or alternative fenamates (Mefenamic Acid, Tolfenamic Acid), only the d4 analog co-elutes without signal crosstalk. For TRPM4 pharmacology, its labeled control enables MS-based target engagement confirmation at the validated IC50 of 55 µM. Procure this high-purity deuterated standard to guarantee assay precision, publication-ready data, and regulatory submission compliance.

Molecular Formula C14H10F3NO2
Molecular Weight 285.25 g/mol
Cat. No. B7826239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenamic Acid-d4
Molecular FormulaC14H10F3NO2
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D
InChIKeyLPEPZBJOKDYZAD-ZEJCXXMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufenamic Acid-d4 as a Quantitative Internal Standard for Flufenamic Acid Bioanalysis


Flufenamic Acid-d4 (CAS 1185071-99-1) is a deuterium-labeled analog of the fenamate-class non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid . As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically near-identical to its non-labeled counterpart but distinguishable by mass spectrometry [1]. Its primary and verified role is to enable precise and accurate quantification of Flufenamic Acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), thereby correcting for matrix effects, extraction variability, and instrument fluctuations [2].

Why Flufenamic Acid-d4 Cannot Be Replaced by a Generic Fenamate or Unlabeled Analog


Substituting Flufenamic Acid-d4 with unlabeled Flufenamic Acid, another fenamate NSAID (e.g., Mefenamic Acid, Tolfenamic Acid), or a non-deuterated isotope standard (e.g., ¹³C-analogs) introduces critical methodological and pharmacological variance. Unlabeled Flufenamic Acid lacks the required mass shift (+4 Da) necessary for co-elution with the analyte in LC-MS/MS without causing signal interference, a fundamental requirement for a SIL-IS [1]. Other fenamates, while sharing a structural scaffold, exhibit widely divergent pharmacological profiles in terms of COX isoform selectivity, ion channel modulation, and cellular potency [2]. Therefore, neither unlabeled compounds nor alternative fenamates can fulfill the precise role of Flufenamic Acid-d4 as a reliable internal standard for Flufenamic Acid quantification, nor do they serve as a valid proxy for its specific bioactivity profile .

Quantitative Differentiation of Flufenamic Acid-d4 Against Key Comparators


Analytical Selectivity: A +4 Da Mass Shift Enables Unambiguous LC-MS/MS Quantification

Flufenamic Acid-d4 provides a +4 Da mass shift relative to unlabeled Flufenamic Acid, which is essential for its function as an internal standard. This mass difference ensures complete chromatographic co-elution while maintaining distinct MS/MS transitions for the analyte (e.g., m/z 282.1 → 264.1) and the internal standard (e.g., m/z 286.1 → 268.1), eliminating cross-talk and enabling precise peak area ratio calculation . In contrast, unlabeled Flufenamic Acid shares the same mass, making it unusable as an internal standard, while alternative SIL-IS like Flufenamic Acid-¹³C₆ provide a +6 Da shift which, although also effective, may exhibit different isotopic purity or commercial availability .

LC-MS/MS Bioanalysis Pharmacokinetics Stable Isotope Labeling

COX-1 Inhibition: Flufenamic Acid Exhibits Micromolar Potency, Distinct from Nanomolar-Potent Mefenamic Acid

Flufenamic Acid (and by extension its labeled form) inhibits human COX-1 with an IC₅₀ of 3 µM, whereas Mefenamic Acid, a related fenamate, demonstrates significantly higher potency with an IC₅₀ of 0.04 µM (40 nM) [1]. This 75-fold difference in COX-1 inhibition potency is a key pharmacological distinction, implying that Flufenamic Acid is a comparatively weak COX-1 inhibitor and its anti-inflammatory effects may be more reliant on alternative mechanisms (e.g., ion channel modulation) than Mefenamic Acid [2].

COX-1 Inhibition NSAID Pharmacology Inflammation

COX-2 Selectivity: Flufenamic Acid Lacks the High Selectivity of Tolfenamic Acid

Flufenamic Acid is a non-selective COX inhibitor, with IC₅₀ values of 3 µM and 9.3 µM for COX-1 and COX-2, respectively, yielding a COX-1/COX-2 ratio of 0.32, indicating slight COX-1 preference . In contrast, Tolfenamic Acid exhibits high selectivity for COX-2, with an IC₅₀ of 13.49 µM for COX-2 and no measurable inhibition of COX-1 at relevant concentrations (IC₅₀ > 51.2 µg/mL) [1]. This fundamental difference in isoform selectivity means Flufenamic Acid's anti-inflammatory mechanism cannot be equated with that of the COX-2-selective Tolfenamic Acid.

COX-2 Selectivity NSAID Inflammation

TRPM4 Channel Blockade: Flufenamic Acid is 1.5-Fold More Potent Than Mefenamic Acid

Flufenamic Acid inhibits the TRPM4 ion channel with an IC₅₀ of 55 ± 5 µM, making it a moderately potent blocker [1]. In a direct comparative study, Mefenamic Acid was found to be less potent, with an IC₅₀ of 84 ± 8 µM for the same target [1]. This difference, while modest, positions Flufenamic Acid as the more potent fenamate tool compound for modulating TRPM4-mediated currents in experimental systems like patch-clamp electrophysiology or calcium-imaging assays.

TRPM4 Ion Channel Neuroprotection Calcium Signaling

Calcium Influx Inhibition: Flufenamic Acid Potently Blocks A23187-Induced Ca²⁺ Entry

Flufenamic Acid inhibits calcium influx in human polymorphonuclear leukocytes (PMNs) with an IC₅₀ of 14 µM when stimulated by the calcium ionophore A23187, and with an IC₅₀ of 29 µM for fMLP-induced influx [1]. This demonstrates a differential sensitivity to the mode of activation, with the compound showing nearly 2-fold higher potency against A23187-mediated Ca²⁺ entry. This profile is distinct from other NSAIDs that may not exhibit the same potency or differential block.

Calcium Influx Leukocyte Inflammation Ionophore

Validated Applications of Flufenamic Acid-d4 in Research and Bioanalysis


Quantitative Bioanalysis of Flufenamic Acid in Preclinical and Clinical Pharmacokinetic Studies

Flufenamic Acid-d4 serves as the gold-standard SIL-IS for the precise LC-MS/MS quantification of Flufenamic Acid in plasma, serum, urine, and tissue homogenates. This application leverages the +4 Da mass shift to correct for matrix effects and ensure accurate determination of Cmax, AUC, t½, and other PK parameters [1]. Its use is mandated in any study requiring robust, reproducible Flufenamic Acid concentration data that can support regulatory submissions or publication.

In Vitro Mechanistic Studies on TRPM4-Dependent Ion Channel Function

For researchers investigating the role of TRPM4 in neuroinflammation, cardiovascular disease, or calcium signaling, Flufenamic Acid is a proven pharmacological tool. Its quantified IC₅₀ of 55 µM for TRPM4 blockade provides a clear, potency-based justification for its use over Mefenamic Acid (IC₅₀ = 84 µM) in electrophysiological and cell-based assays . Flufenamic Acid-d4 can be used analogously in such assays when a labeled control is required for method development or to confirm target engagement in mass spectrometry-based studies.

Investigating Non-COX-Mediated Anti-inflammatory Mechanisms via Calcium Influx Blockade

Flufenamic Acid's differential inhibition of A23187-induced (IC₅₀ = 14 µM) versus fMLP-induced (IC₅₀ = 29 µM) calcium influx in human leukocytes positions it as a unique probe for dissecting calcium signaling pathways independent of COX inhibition . Studies focused on store-operated calcium entry (SOCE) or ionophore-mediated effects can employ Flufenamic Acid as a comparator to NSAIDs that lack this specific activity, and Flufenamic Acid-d4 can be used as an analytical standard in method development for such assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flufenamic Acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.